

(Difluoromethyl)benzene CAS number and identifiers

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Compound of Interest

Compound Name: (Difluoromethyl)benzene

Cat. No.: B1298653

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An In-depth Technical Guide to (Difluoromethyl)benzene

This technical guide provides comprehensive information on **(Difluoromethyl)benzene**, a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development. The guide details its chemical identifiers, physicochemical properties, and relevant safety information. Furthermore, it outlines experimental protocols for the synthesis of related compounds and visualizes key chemical processes.

Chemical Identifiers and Properties

(Difluoromethyl)benzene, also known as α,α -Difluorotoluene, is a colorless liquid at room temperature.^[1] It is characterized by a benzene ring substituted with a difluoromethyl group.^[1] This substitution influences the compound's chemical behavior, increasing its electronegativity.^[1] It is sparingly soluble in water but shows greater solubility in organic solvents.^[1]

Table 1: Identifiers for (Difluoromethyl)benzene

Identifier	Value
CAS Number	455-31-2[2][3][4][5]
Synonyms	α,α -Difluorotoluene[2][3][5]
Molecular Formula	C ₇ H ₆ F ₂ [2][4]
Molecular Weight	128.12 g/mol [2][3][4]
PubChem CID	640452[4]
MDL Number	MFCD03788488[3]
InChI	1S/C7H6F2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H[3][4]
InChIKey	JDZLOJYSBBLXQD-UHFFFAOYSA-N[3][4]
SMILES	FC(F)c1ccccc1[2][3]
EC Number	691-718-9[4]

Table 2: Physicochemical Properties of (Difluoromethyl)benzene

Property	Value
Physical State	Liquid[1][3][5]
Appearance	Colorless liquid[1]
Density	1.138 g/mL at 25 °C[3]
Refractive Index	n _{20/D} 1.458[3]
Solubility	Sparingly soluble in water; soluble in organic solvents[1]

Table 3: Safety and Hazard Information for (Difluoromethyl)benzene

Hazard Information	Details
Signal Word	Danger[3]
GHS Hazard Statements	H226: Flammable liquid and vapor[3][4]H314: Causes severe skin burns and eye damage[3][4]
Hazard Classifications	Flammable Liquid 3[3][4]Skin Corrosion 1B[3][4]Eye Damage 1[3]
Flash Point	35.5 °C (95.9 °F)[3]
Storage Class	3 (Flammable liquids)[3]
WGK	WGK 3[3]

Experimental Protocols

The difluoromethyl group is a valuable moiety in medicinal chemistry, known to enhance metabolic stability and lipophilicity.[6][7] The following are representative protocols for the synthesis of aryl difluoromethyl ethers and related compounds, which are analogous to the synthesis of **(Difluoromethyl)benzene**.

Protocol 1: Difluoromethylation of Phenols using Sodium 2-chloro-2,2-difluoroacetate

This protocol describes a method for the difluoromethylation of phenols by generating difluorocarbene from sodium 2-chloro-2,2-difluoroacetate.[8]

Materials:

- Phenol derivative
- Sodium 2-chloro-2,2-difluoroacetate
- N,N-Dimethylformamide (DMF)
- Deionized water
- Hexanes

- Saturated sodium chloride solution
- 10% Lithium chloride solution
- Anhydrous sodium sulfate

Procedure:

- In a round-bottomed flask, dissolve the phenol derivative (1.0 equiv) in DMF.[8]
- Degas the solution with nitrogen for 1 hour while stirring.[8]
- Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a stream of nitrogen.[8]
- Heat the reaction mixture to 120 °C and stir for 2 hours under a positive pressure of nitrogen.[8]
- Monitor the reaction completion by TLC analysis.[8]
- After completion, cool the reaction flask to room temperature.[8]
- Dilute the mixture with deionized water and transfer to a separatory funnel.[8]
- Extract the aqueous layer with hexanes (5 x 100 mL).[8]
- Combine the organic layers and wash with saturated sodium chloride solution, followed by a 10% LiCl solution.[8]
- Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate by rotary evaporation.[8]
- Dry the resulting product under high vacuum to yield the aryl difluoromethyl ether.[8]

Protocol 2: Difluoromethylation of Phenols using Fluoroform (CHF₃)

This method utilizes fluoroform as the source of difluorocarbene for the synthesis of difluoromethoxyarenes.[\[9\]](#)

Materials:

- 4-Bromophenol (or other phenol derivative)
- Potassium hydroxide (KOH)
- Water
- 1,4-Dioxane or Acetonitrile
- Fluoroform (CHF_3) gas
- Ethyl acetate

Procedure (Method A - with heating):

- In a three-necked round-bottomed flask under a nitrogen atmosphere, add potassium hydroxide (10 equiv) and water. Stir until the KOH is nearly dissolved.[\[9\]](#)
- Add the phenol derivative (1 equiv) and stir for 30 minutes.[\[9\]](#)
- Add 1,4-dioxane via syringe and heat the mixture to 50 °C.[\[9\]](#)
- Bubble fluoroform gas slowly into the reaction mixture.[\[9\]](#)
- After the reaction, quench with water and extract with ethyl acetate.[\[9\]](#)
- Concentrate the organic layer and purify by column chromatography to obtain the product.[\[9\]](#)

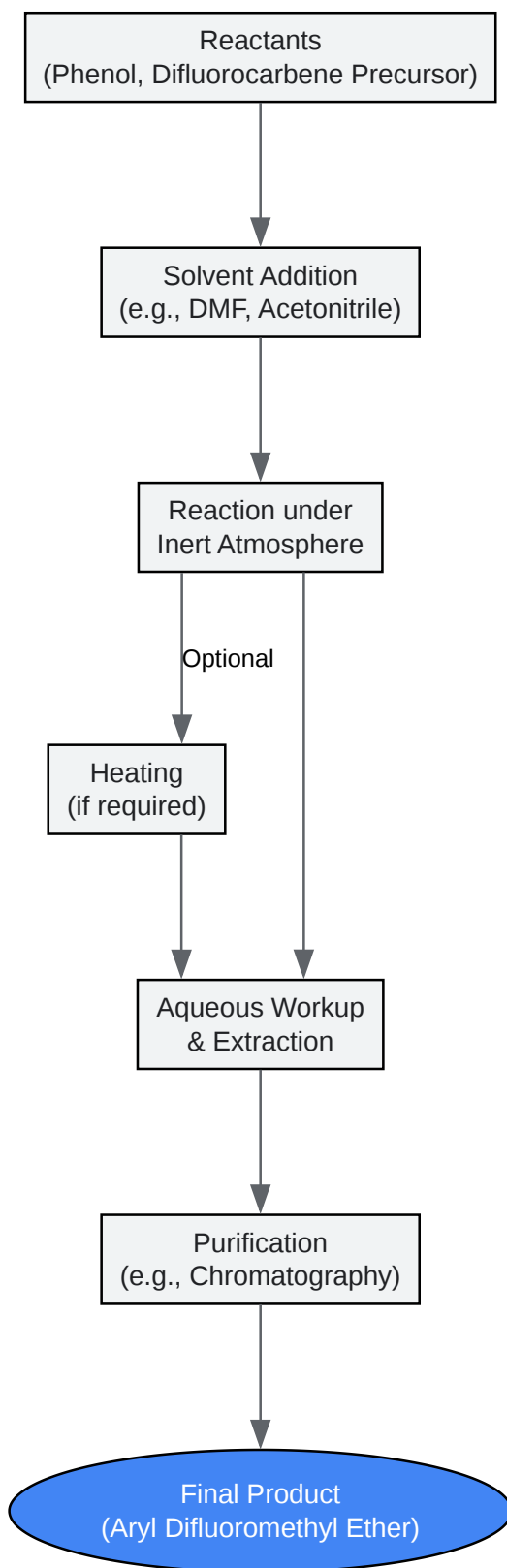
Procedure (Method B - room temperature):

- In a similar setup, use a higher concentration of potassium hydroxide (15 equiv).[\[9\]](#)
- After the addition of the phenol, add acetonitrile as the solvent and stir at room temperature.[\[9\]](#)

- Bubble fluoroform into the mixture for 2 hours, then stir for an additional hour.[9]
- Workup and purification are similar to Method A.[9]

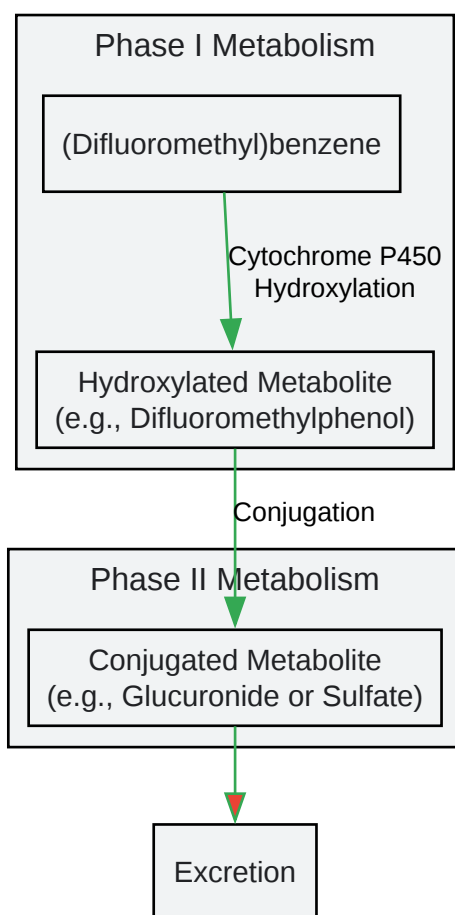
Visualizations

The following diagrams illustrate a general workflow for the synthesis of difluoromethylated compounds and a potential metabolic pathway for **(Difluoromethyl)benzene**.



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Caption: A generalized workflow for the synthesis of aryl difluoromethyl ethers.



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Caption: A potential metabolic pathway for **(Difluoromethyl)benzene**.

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